![molecular formula C10H14N2O B2667395 3-amino-N-methyl-N-phenylpropanamide CAS No. 99169-48-9](/img/structure/B2667395.png)
3-amino-N-methyl-N-phenylpropanamide
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Catalysis : A study demonstrated the meta-C–H arylation and methylation of phenylpropanoic acid derivatives using a U-shaped template, highlighting a method for chemical synthesis and potential applications in catalysis (Wan, Dastbaravardeh, Li, & Yu, 2013).
Enzymatic Studies : Research on the N-demethylation of tertiary amines by rodent liver homogenates provides insights into enzymatic reactions and potential pharmacological applications (Abdel-Monem, 1975).
DNA Research : A study focused on targeting DNA A.T tracts with phenanthroline and clip-phen linked to poly-N-methylpyrrole, which could be relevant in genetic research and therapy (Pitié, Van Horn, Brion, Burrows, & Meunier, 2000).
Immunosuppressive Activity : Research on 2-substituted 2-aminopropane-1,3-diols indicated their potential as immunosuppressive agents, which could have implications in organ transplantation and autoimmune diseases (Kiuchi et al., 2000).
Cancer Research : The synthesis of functionalized amino acid derivatives showed potential in designing new anticancer agents, indicating a role in drug development and oncology (Kumar et al., 2009).
Phenylpropanoids in Plants : A study on phenylpropanoids derived from amino acids like phenylalanine highlighted their role in plant development and human health, indicating potential applications in agriculture and nutrition (Deng & Lu, 2017).
Polymer Science : Research on new soluble aromatic polyamides containing ether linkages and p-terphenyls, derived from similar compounds, has implications in material science and engineering (Hsiao & Chang, 2004).
Acrylamide Reduction in Food : A study found that 3-Aminopropanamide can reduce acrylamide formation during thermal treatment of food, which is significant in food safety and chemistry (Wu et al., 2018).
Mechanism of Action
The mechanism of action of 3-amino-N-methyl-N-phenylpropanamide involves its ability to inhibit the reuptake of dopamine and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in increased stimulation of the postsynaptic neuron.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
3-amino-N-methyl-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(10(13)7-8-11)9-5-3-2-4-6-9/h2-6H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBJRCJZHINEGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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